(E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one

Descripción

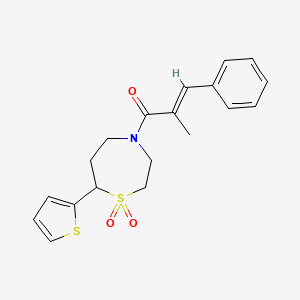

The compound "(E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one" features a unique hybrid structure combining a 1,4-thiazepane ring (a seven-membered heterocycle containing sulfur and nitrogen) with a 1,1-dioxido modification, a thiophen-2-yl substituent, and an α,β-unsaturated ketone moiety. The (E)-configuration at the double bond of the propen-1-one group ensures spatial rigidity, influencing its reactivity and intermolecular interactions.

Propiedades

IUPAC Name |

(E)-1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S2/c1-15(14-16-6-3-2-4-7-16)19(21)20-10-9-18(17-8-5-12-24-17)25(22,23)13-11-20/h2-8,12,14,18H,9-11,13H2,1H3/b15-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVLMGQPHVGGGO-CCEZHUSRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one, often referred to as a thiazepane derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiazepane ring and a thiophene moiety. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications.

Synthesis Overview:

- Starting Materials: The synthesis often begins with thiophene derivatives and thiazepane precursors.

- Reactions: Key reactions may include:

- Cyclization using gold(I) catalysts.

- Oxidation and reduction steps to modify functional groups.

- Nucleophilic substitutions at the methoxyphenyl or thiophenyl positions.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of anticancer and antimicrobial properties.

Anticancer Activity

Several studies have investigated the cytotoxic effects of thiazepane derivatives on cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (E)-1... | MCF-7 | 10 | Induces apoptosis via p21CIP1/Waf-1 expression |

| (E)-1... | HCT-15 | 6 | Cell cycle arrest in G0/G1 phase |

| (E)-1... | HepG2 | 8 | Inhibition of DNA synthesis |

In a study focused on MCF-7 cells, treatment with the compound resulted in increased levels of p21CIP1/Waf-1, suggesting a mechanism involving cell cycle regulation and apoptosis induction .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structure allows for interactions with bacterial enzymes or membranes, potentially disrupting microbial growth.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.

- DNA Interaction: Similar compounds have been shown to intercalate into DNA, affecting replication and transcription processes.

- Oxidative Stress Induction: Some derivatives can induce oxidative stress in cells, leading to cell death.

Case Studies

A notable study investigated the effects of a related thiazepane derivative on breast cancer cells. The results demonstrated that treatment led to significant apoptosis and cell cycle arrest, highlighting the potential therapeutic applications of these compounds in oncology .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound is compared with two structurally related molecules:

(E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one (thiazole derivative)

(1E,4E)-1-(Thiophen-2-yl)-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-one (thiophene derivative)

Table 1: Structural Comparison

Physical Properties

- Solubility : The sulfone group in the target compound increases polarity, likely improving aqueous solubility compared to the hydrophobic thiophene derivative .

- Crystal Packing : The thiazole derivative lacks classical H-bonds, relying on van der Waals interactions , whereas the target compound’s sulfone and NH groups may enable stronger H-bonding networks.

Research Findings and Implications

Hydrogen Bonding and Crystal Engineering

This difference highlights the impact of functional groups on supramolecular assembly.

Reactivity and Stability

- The α,β-unsaturated ketone in all three compounds makes them susceptible to nucleophilic attacks (e.g., Michael additions).

- The sulfone group in the target compound may reduce electrophilicity compared to the thiazole and thiophene derivatives, altering reaction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.